6-chloro-N-cyclohexylpyrazin-2-amine
Overview
Description
6-chloro-N-cyclohexylpyrazin-2-amine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Scientific Research Applications
6-chloro-N-cyclohexylpyrazin-2-amine is a versatile compound with several scientific research applications:
Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-cyclohexylpyrazin-2-amine are currently unknown . This compound belongs to the class of organic compounds known as aminopyrazines , which are organic compounds containing an amino group attached to a pyrazine ring .
Mode of Action
As a pyrazin-2-amine, it is typically a weak base and can form salts with acids. The presence of the chlorine group might affect its solubility compared to unsubstituted pyrazines.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
6-chloro-N-cyclohexylpyrazin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor for certain enzymes, reducing their activity and altering the metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors . By binding to these molecules, this compound can inhibit or activate their function, leading to changes in cellular processes. For instance, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus reducing the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may cause adverse effects such as cellular toxicity or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may inhibit an enzyme involved in a critical metabolic pathway, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, binding to transport proteins may facilitate the movement of this compound across cellular membranes, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within specific subcellular compartments can significantly impact its biochemical and cellular effects .
Preparation Methods
6-chloro-N-cyclohexylpyrazin-2-amine can be synthesized through the reaction of 2,6-dichloropyrazine with cyclohexylamine . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6-position of the pyrazine ring is replaced by the cyclohexylamine group.
Chemical Reactions Analysis
6-chloro-N-cyclohexylpyrazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Acylation: It can react with acyl chlorides or anhydrides to form acylated derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific nucleophile or acylating agent used in the reaction.
Comparison with Similar Compounds
6-chloro-N-cyclohexylpyrazin-2-amine can be compared with other pyrazine derivatives, such as:
2-chloro-6-cyclohexylaminopyrazine: Similar in structure but with different substituents.
6-chloropyrazin-2-ylcyclohexylamine: Another derivative with a similar core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-cyclohexylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOXULWILQPIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440361 | |
Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642459-26-5 | |
Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.